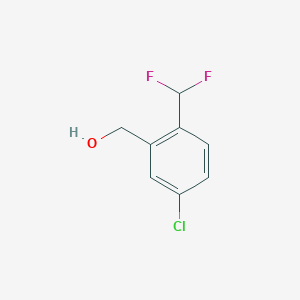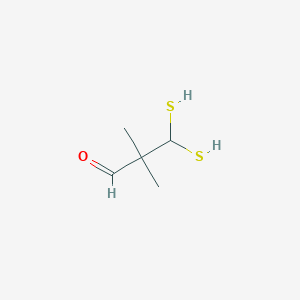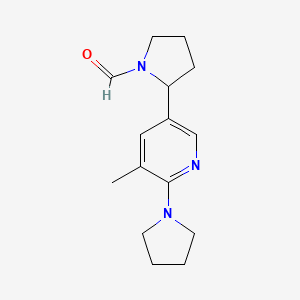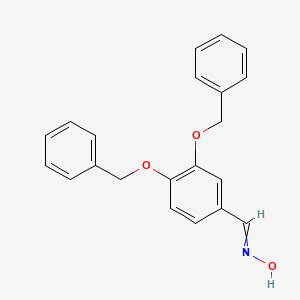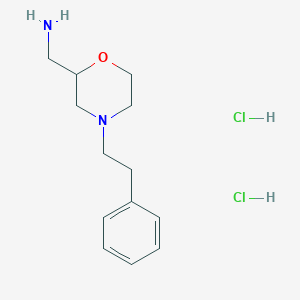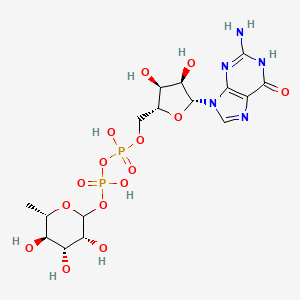
GDP-6-deoxy-L-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GDP-6-deoxy-L-mannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates. It is a derivative of guanosine diphosphate mannose, where the hydroxyl group at the sixth carbon of the mannose moiety is replaced by a hydrogen atom, resulting in a deoxy sugar. This compound is involved in the synthesis of important biological molecules, including glycoproteins and glycolipids, which are essential for various cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-L-mannose typically involves the enzymatic conversion of GDP-D-mannose. The process begins with the dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose. This intermediate then undergoes epimerization and reduction to yield this compound. The key enzymes involved in this pathway are GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Recombinant strains of Escherichia coli or Bacillus subtilis are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize the yield of the desired product, which is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
GDP-6-deoxy-L-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form GDP-4-keto-6-deoxy-D-mannose.
Reduction: It can be reduced back to GDP-D-mannose.
Epimerization: The compound can undergo epimerization at specific carbon atoms to form different stereoisomers.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH as a reducing agent and various enzymes such as GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase. The reactions are typically carried out under mild conditions, often in aqueous buffers at physiological pH .
Major Products
The major products formed from the reactions of this compound include GDP-4-keto-6-deoxy-D-mannose and GDP-L-fucose. These products are important intermediates in the biosynthesis of various glycoconjugates .
科学的研究の応用
GDP-6-deoxy-L-mannose has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosyltransferases and other enzymes involved in nucleotide sugar metabolism.
Biology: The compound is essential for the study of glycosylation processes in cells, which are critical for protein folding, stability, and function.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation.
Industry: The compound is used in the production of glycosylated products, such as therapeutic glycoproteins and vaccines
作用機序
The mechanism of action of GDP-6-deoxy-L-mannose involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the mannose moiety from this compound to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules, thereby modifying their structure and function .
類似化合物との比較
Similar Compounds
GDP-D-mannose: The precursor of GDP-6-deoxy-L-mannose, involved in similar biosynthetic pathways.
GDP-L-fucose: Another nucleotide sugar derived from GDP-D-mannose, involved in the synthesis of fucosylated glycoconjugates.
GDP-4-keto-6-deoxy-D-mannose: An intermediate in the biosynthesis of this compound and GDP-L-fucose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of deoxy sugars, which are critical components of various glycoconjugates. Its ability to undergo specific enzymatic transformations distinguishes it from other nucleotide sugars and highlights its importance in cellular processes .
特性
分子式 |
C16H25N5O15P2 |
|---|---|
分子量 |
589.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7-,8+,9+,10+,11+,14+,15?/m0/s1 |
InChIキー |
LQEBEXMHBLQMDB-IDFCXPBDSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


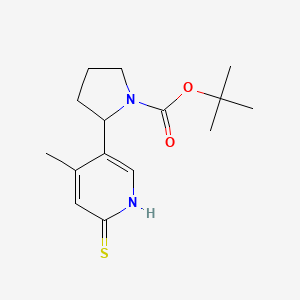
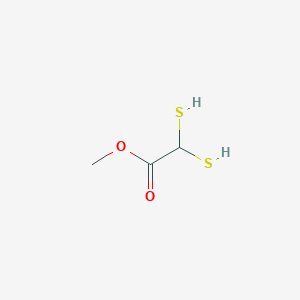
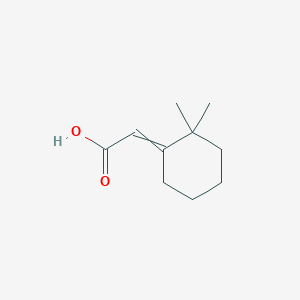

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)


![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

